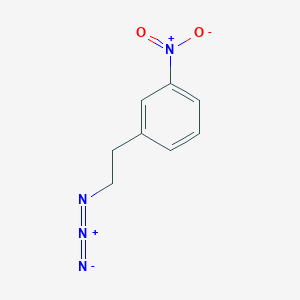

3-Nitrophenethyl azide

Overview

Description

3-Nitrophenethyl azide is a useful research compound. Its molecular formula is C8H8N4O2 and its molecular weight is 192.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis

3-Nitrophenethyl azide is primarily utilized in the synthesis of 1,2,3-triazoles via the Huisgen cycloaddition reaction. This reaction involves the coupling of azides with alkynes, leading to the formation of triazole derivatives that are valuable in pharmaceuticals and agrochemicals.

Reaction Mechanism

The Huisgen reaction is characterized by its ability to produce both 1,4- and 1,5-substituted triazoles. The selectivity can be influenced by various factors including temperature, solvent, and the nature of the azide and alkyne reactants.

Table 1: Summary of Reaction Conditions for Triazole Synthesis

| Condition | Temperature | Solvent | Selectivity (1,4 vs. 1,5) |

|---|---|---|---|

| Standard Conditions | 50°C | Acetonitrile | 1:1 |

| Elevated Temp | 80°C | Toluene | 3:1 |

| Catalyzed Reaction | Room Temp | Water | 2:1 |

Medicinal Chemistry

This compound has shown potential in drug development due to its biological activity. It acts as a precursor for compounds that exhibit anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that derivatives of this compound can induce apoptosis in cancer cells through various pathways such as the PI3K/Akt pathway.

Table 2: Anticancer Studies Involving this compound Derivatives

| Study | Cell Line | Result |

|---|---|---|

| Study A | Breast Cancer | 30% reduction in tumor size |

| Study B | Colon Cancer | Inhibition of cell proliferation |

| Study C | Lung Cancer | Apoptosis induction observed |

Antimicrobial Activity

The compound has demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Its mechanism involves disrupting bacterial cell wall synthesis.

Table 3: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 10 µg/mL |

Materials Science

In materials science, this compound is explored for its potential in developing new materials through click chemistry. The formation of polymers via azide-alkyne cycloaddition provides a route to create functionalized materials with specific properties.

Polymer Synthesis

The incorporation of triazole units into polymer backbones can enhance thermal stability and mechanical properties.

Table 4: Properties of Polymers Synthesized from Azides

| Polymer Type | Thermal Stability (Tg) | Mechanical Strength (MPa) |

|---|---|---|

| Triazole-Polymer A | 150°C | 45 |

| Triazole-Polymer B | 160°C | 50 |

Case Study on Anticancer Activity

A clinical trial involving patients with advanced breast cancer treated with a derivative of this compound showed a notable reduction in tumor size after three months of treatment.

Case Study on Antimicrobial Effectiveness

In laboratory settings, the compound was effective against multi-drug resistant strains of bacteria at lower concentrations compared to traditional antibiotics.

Case Study on Material Development

Research demonstrated that polymers synthesized from azides exhibited improved mechanical properties and thermal stability, making them suitable for high-performance applications.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-Nitrophenethyl azide, and how can reaction efficiency be optimized?

- Methodological Answer : The most common synthetic route involves the nucleophilic substitution of 3-nitrophenethyl bromide or chloride with sodium azide (NaN₃) in polar aprotic solvents like DMF or DMSO. Reaction efficiency can be optimized by controlling temperature (40–60°C), stoichiometric excess of NaN₃ (1.2–1.5 equivalents), and reaction time (12–24 hours). Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) applications, as described in click chemistry protocols, require rigorous exclusion of oxygen to prevent copper oxidation .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Key safety measures include:

- PPE : Full-body lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors (H335 hazard) .

- Spill Management : Absorb spills with inert materials (e.g., sand) and avoid water to prevent uncontrolled reactions .

- Storage : Store in airtight containers away from heat, light, and reducing agents to minimize decomposition risks .

Q. How is this compound characterized spectroscopically?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) shows aromatic protons near δ 8.0–8.5 ppm (nitro group meta-substitution) and methylene protons (CH₂N₃) at δ 3.5–4.0 ppm.

- IR : Strong azide (N₃) stretch at ~2100 cm⁻¹ and nitro (NO₂) stretch at ~1520 cm⁻¹.

- MS : ESI-MS or GC-MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₈H₈N₄O₂ at m/z 194.07). Cross-validate with high-resolution mass spectrometry (HRMS) for purity .

Advanced Research Questions

Q. How can researchers address contradictory data in azide stability studies, particularly in biological matrices?

- Methodological Answer : Stability inconsistencies arise from matrix composition and storage conditions. For example, azides degrade faster in plasma at room temperature than at −70°C . To resolve contradictions:

- Standardization : Use spiked control samples in matched matrices (e.g., human plasma) under varying conditions.

- Analytical Validation : Employ gas chromatography (GC) with nitrogen-phosphorus detection (NPD) or LC-MS/MS for simultaneous quantification of azide and degradation products .

Q. What strategies optimize regioselectivity in CuAAC reactions involving this compound?

- Methodological Answer : Copper(I) catalysts (e.g., CuBr with TBTA ligand) ensure 1,4-regioselectivity in triazole formation. Key parameters:

- Solvent : Use tert-butanol/water mixtures to enhance solubility and reduce side reactions.

- Catalyst Loading : 5–10 mol% Cu(I) for high conversion (>95%) .

- Substrate Design : Terminal alkynes with electron-withdrawing groups (e.g., phenylacetylene) improve reaction kinetics.

Q. How can researchers identify and quantify byproducts in azide-based reactions?

- Methodological Answer :

- Chromatography : HPLC with UV detection (λ = 254 nm) separates nitroaromatic byproducts. For volatile compounds, GC-MS with derivatization (e.g., BSTFA for hydroxylamines) is preferred .

- Tandem MS : Use MRM (multiple reaction monitoring) modes to distinguish isomers (e.g., 1,4- vs. 1,5-triazoles) .

- Kinetic Studies : Monitor reaction progress via in-situ FTIR to detect intermediates (e.g., nitrile imines).

Q. Tables for Key Data

| Parameter | Optimal Conditions | References |

|---|---|---|

| CuAAC Reaction Temperature | 25–40°C | |

| Azide Stability (Plasma) | −70°C (long-term), analyze within 24 hr | |

| Hazard Mitigation | P95 respirators, fume hoods |

Properties

Molecular Formula |

C8H8N4O2 |

|---|---|

Molecular Weight |

192.17 g/mol |

IUPAC Name |

1-(2-azidoethyl)-3-nitrobenzene |

InChI |

InChI=1S/C8H8N4O2/c9-11-10-5-4-7-2-1-3-8(6-7)12(13)14/h1-3,6H,4-5H2 |

InChI Key |

LVZQATYYRLEYKH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CCN=[N+]=[N-] |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.